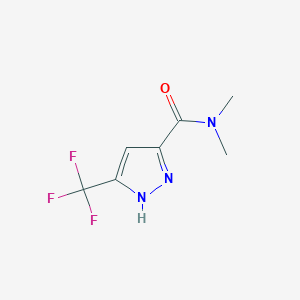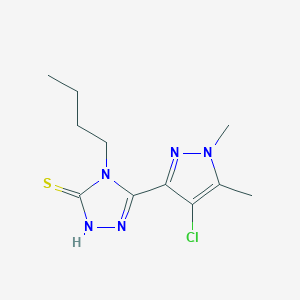![molecular formula C13H14FN5OS B280019 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10917, and it has been studied for its potential use in cancer treatment and other medical applications.
Mécanisme D'action
The mechanism of action of DFP-10917 involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a significant effect on the expression of various genes involved in cancer cell growth and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death. Additionally, DFP-10917 has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DFP-10917 is its potential as a cancer therapy with low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and solubility of the compound. Additionally, further studies are needed to investigate the potential use of DFP-10917 in combination with other cancer therapies to enhance its efficacy. Finally, the potential use of DFP-10917 in other medical applications, such as neurodegenerative diseases, should also be explored.
Méthodes De Synthèse
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-amino-pyrazole-5-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide to obtain the final product.
Applications De Recherche Scientifique
DFP-10917 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DFP-10917 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C13H14FN5OS |
|---|---|
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C13H14FN5OS/c1-8-11(7-19(2)18-8)12(20)16-17-13(21)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,16,20)(H2,15,17,21) |
Clé InChI |
YACGOCYUAULFAL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
SMILES canonique |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)